molecular formula C15H16N4O B4979344 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide

1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B4979344
M. Wt: 268.31 g/mol
InChI Key: GLGVICIAUDXZJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of corresponding precursors in a controlled environment to form the desired compound. Although the direct synthesis of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is not detailed in the literature, related pyrazole derivatives are synthesized through reactions involving key functional groups under specific conditions. For example, pyrazole derivatives have been synthesized from the reaction of enones and semicarbazide, demonstrating the versatility of pyrazole synthesis methods (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for understanding their reactivity and physical properties. Crystal structure determination, often via single crystal X-ray diffraction, reveals intricate details such as dihedral angles, bond lengths, and hydrogen bonding patterns, contributing to a deeper understanding of molecular stability and interactions. For instance, the crystal structure of certain pyrazole derivatives has been elucidated, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the crystal structure (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including functionalization, to produce compounds with specific properties. The functionalization reactions of pyrazole carboxylic acids with diamines, for example, have been studied, illustrating the compound's versatility in forming different chemical structures with potentially unique biological activities (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Studies have shown that pyrazole compounds exhibit thermal stability and solubility in various organic solvents, properties that are essential for their application in different fields (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity towards different reagents, potential for functionalization, and interaction with biological targets, are areas of active research. For example, the antitumor activities of certain pyrazolo pyrimidine derivatives have been explored, indicating the potential of pyrazole compounds in medicinal chemistry (Xin, 2012).

properties

IUPAC Name

1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-10-4-5-12(8-11(10)2)14-13(15(17)20)9-19(18-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGVICIAUDXZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)CCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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